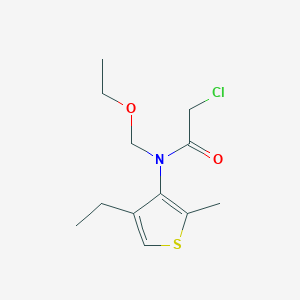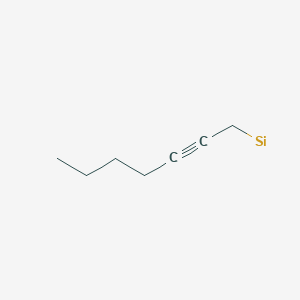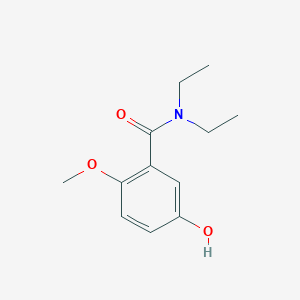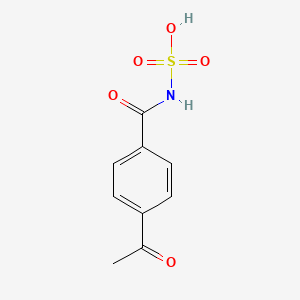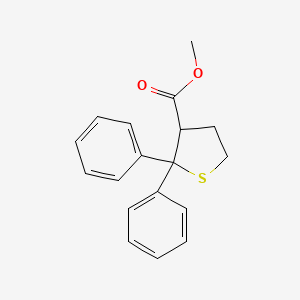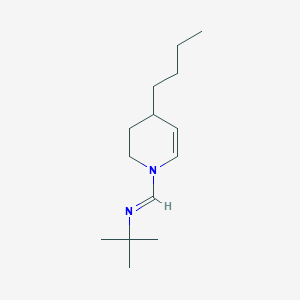![molecular formula C17H12ClN5 B14397325 N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-98-7](/img/structure/B14397325.png)
N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development. The structure of this compound includes a pyrazole ring fused to a pyrazine ring, with a phenyl group and a 4-chlorophenyl group attached.
Métodos De Preparación
The synthesis of N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids . This reaction typically requires prolonged heating in refluxing dioxane, resulting in the formation of the desired pyrazolopyrazine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and reproducibility.
Análisis De Reacciones Químicas
N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide. This leads to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazolopyrazine core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The exact molecular pathways involved may vary depending on the specific biological target and the context of its use .
Comparación Con Compuestos Similares
N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrazine ring and exhibit similar biological activities, including antimicrobial and kinase inhibition.
Pyrazolopyrazinones: These derivatives have shown antiproliferative effects on cancer cell lines and are used in the development of anticancer agents.
Quinazoline derivatives: These compounds are known for their pharmacological activities and are often used in drug discovery for various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
87594-98-7 |
|---|---|
Fórmula molecular |
C17H12ClN5 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C17H12ClN5/c18-12-6-8-13(9-7-12)21-16-11-19-17-15(22-16)10-20-23(17)14-4-2-1-3-5-14/h1-11H,(H,21,22) |
Clave InChI |
YDTIYJSMUQGCGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
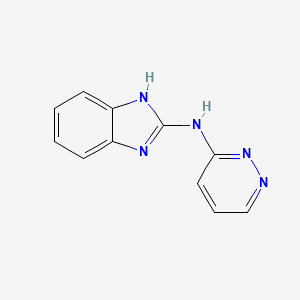
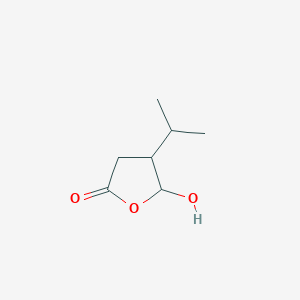
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
